Ethyl 3-benzyl-3-methyloxirane-2-carboxylate
Description
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-benzyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12(14)11-13(2,16-11)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI Key |
GYKBQIHYDPIGSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Formation of Key Intermediates
A common approach to synthesize this compound starts with the alkylation of ethyl 3-oxobutanoate or related β-ketoesters. Sodium ethoxide in ethanol is used to generate the enolate ion, which then reacts with benzyl chloride to introduce the benzyl substituent at the 3-position. This reaction is typically conducted under reflux conditions with careful dropwise addition of benzyl chloride to control reaction rate and pressure buildup. After completion, the product is extracted using ethyl acetate, washed, dried over anhydrous magnesium sulfate, and concentrated to yield the benzylated intermediate.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Enolate formation | Sodium ethoxide, ethanol, reflux | Formation of enolate from ethyl 3-oxobutanoate |
| Alkylation | Benzyl chloride, dropwise addition | Benzyl group introduced at 3-position |
| Workup | Extraction with ethyl acetate, drying | Isolation of benzylated β-ketoester |
Epoxidation of the Alkylated Intermediate
The critical step to form the oxirane ring involves epoxidation of the alkylated unsaturated ester. Epoxidation is generally performed using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at low temperature (0 °C to room temperature). The reaction proceeds via electrophilic addition of the peracid oxygen to the double bond, yielding the oxirane ring with retention of the ester functionality. The reaction mixture is quenched with saturated sodium bicarbonate solution to neutralize excess peracid, followed by extraction, drying, and purification by column chromatography.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Epoxidation | m-CPBA, dichloromethane, 0 °C to RT | Formation of oxirane ring (epoxide) |
| Workup | Saturated NaHCO3 wash, extraction | Removal of excess oxidant |
| Purification | Silica gel column chromatography | Isolation of pure this compound |
Alternative Synthesis via Epoxy Halide Intermediates
Another synthetic route involves preparing 2-(1-bromoethyl)-3-methyloxirane as an intermediate, followed by nucleophilic substitution and fluorination steps. This method uses halogenated epoxides reacted with reagents such as HF/pyridine and potassium carbonate in methanol to yield functionalized oxiranes. Such transformations require careful control of reaction conditions and purification by distillation or chromatography.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Epoxy halide synthesis | Bromination of precursors | Formation of 2-(1-bromoethyl)-3-methyloxirane |
| Fluorination | HF/Pyridine, K2CO3/MeOH | Functionalized oxirane derivative |
| Purification | Distillation or chromatography | Isolation of pure intermediate |
Analytical Data and Characterization
The synthesized this compound is characterized by spectroscopic methods such as ^1H NMR, ^13C NMR, and thin-layer chromatography (TLC). Typical NMR data show characteristic signals for the oxirane methine protons, benzyl aromatic protons, and ethyl ester moiety. TLC analysis using hexane-ethyl acetate solvent systems confirms product purity and reaction completion.
| Analytical Technique | Key Observations |
|---|---|
| ^1H NMR | Signals for oxirane protons (~2.5-3.8 ppm), benzyl aromatic protons (~7.2-7.4 ppm), ethyl ester CH2 and CH3 groups |
| ^13C NMR | Resonances corresponding to oxirane carbons (~72 ppm), aromatic carbons, and ester carbonyl (~165-175 ppm) |
| TLC | Rf values distinct from starting materials, confirming product formation |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation + Epoxidation | Ethyl 3-oxobutanoate, benzyl chloride | Sodium ethoxide, benzyl chloride, m-CPBA, DCM | Straightforward, well-documented | Requires careful control of reflux and purification |
| Epoxy Halide Intermediate | 2-(1-bromoethyl)-3-methyloxirane | HF/Pyridine, K2CO3/MeOH, distillation | Access to fluorinated derivatives | Multi-step, sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the ester group to an alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium methoxide, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions
Major Products Formed
Nucleophilic Substitution: Produces β-hydroxy esters or amines.
Oxidation: Yields diols.
Reduction: Results in primary alcohols
Scientific Research Applications
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and resins
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-3-methyloxirane-2-carboxylate primarily involves the reactivity of the epoxide ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets or be further modified for specific applications .
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound Name | Substituents (R₁, R₂) | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| This compound | R₁ = benzyl, R₂ = methyl | C₁₄H₁₆O₃ | 83769-16-8 | 220.27 | Bulky aromatic substituent |
| Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate | R₁ = isopropyl, R₂ = methyl | C₁₀H₁₆O₃ | 274689-93-9 | 184.23 | Branched alkyl substituent |
| Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate | R₁ = isobutyl, R₂ = methyl | C₁₀H₁₈O₃ | 333-60-8 | 186.25 | Linear alkyl chain, cis isomer |
| Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | R₁ = phenyl, R₂ = H | C₁₀H₁₀O₃ | 19190-80-8 | 178.18 | Chiral phenyl substituent |
| Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | R₁ = benzodioxolyl, R₂ = methyl | C₁₄H₁₄O₅ | - | 262.26 | Heterocyclic aromatic substituent |
Key Observations :
Steric Effects: The benzyl group in this compound introduces significant steric bulk compared to alkyl substituents (e.g., isopropyl or isobutyl). This may hinder nucleophilic attack during ring-opening reactions, altering reactivity patterns .
Electronic Effects :
- Aromatic substituents (benzyl, phenyl, benzodioxolyl) stabilize the oxirane ring through resonance, whereas alkyl groups (isopropyl, isobutyl) exert inductive effects. This difference impacts stability under acidic or basic conditions .
Synthetic Applications: Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate (CAS 274689-93-9) and its isobutyl analogue (CAS 333-60-8) are often intermediates in the synthesis of fragrances and pharmaceuticals due to their volatile alkyl chains . this compound’s discontinued status suggests niche applications, possibly in specialized organocatalysis or polymer chemistry .
Physicochemical Properties
Table 2: Physical Data Comparison
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |
|---|---|---|---|---|
| This compound | N/A | N/A | N/A | Likely organic solvents |
| Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate | N/A | N/A | N/A | Ethanol, DCM |
| Ethyl cis-3-methyl-3-isobutyloxirane-2-carboxylate | N/A | N/A | N/A | Lipophilic |
| Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | N/A | N/A | N/A | Polar aprotic solvents |
Note: Limited empirical data are available for these compounds. Predictions based on structural analogues suggest higher lipophilicity for alkyl-substituted oxiranes compared to aromatic derivatives .
Reactivity and Functionalization
Ring-Opening Reactions :
- Benzyl-substituted oxiranes undergo regioselective ring opening with nucleophiles (e.g., amines, thiols) due to the electron-withdrawing ester group at C-2. In contrast, alkyl-substituted analogues show less regioselectivity .
- Methyl (2R,3S)-3-phenyloxirane-2-carboxylate exhibits enantioselective reactivity, making it valuable in asymmetric synthesis .
Thermal Stability :
- Aromatic substituents enhance thermal stability. Ethyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate, for example, is stable under reflux conditions in polar solvents .
Biological Activity
Ethyl 3-benzyl-3-methyloxirane-2-carboxylate is a compound characterized by its unique structure, which includes an epoxide functional group and a carboxylate ester. This compound belongs to the oxirane class, known for their three-membered cyclic ether structures. While research on the biological activity of this specific compound is limited, studies on structurally similar compounds suggest potential pharmacological properties.
Structural Characteristics
The chemical structure of this compound includes:
- Epoxide Group : A highly reactive three-membered cyclic ether that can participate in various chemical reactions.
- Carboxylate Ester : Contributes to the compound's reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit various biological activities, including:
- Antiviral Properties : Some related compounds have shown efficacy in inhibiting viral replication, particularly through pathways involving MEK1/2 inhibitors, which are crucial in cellular signaling and viral replication processes .
- Enzyme Inhibition : The epoxide functional group may interact with biological macromolecules such as proteins and nucleic acids, potentially leading to enzyme inhibition.
- Reactivity with Nucleophiles : The compound's ability to undergo ring-opening reactions with nucleophiles suggests possible applications in drug development and organic synthesis.
Comparative Analysis with Similar Compounds
A comparison of this compound with other related compounds provides insights into its unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-methyl-3-phenyloxirane-2-carboxylate | Contains methyl instead of benzyl | Different reactivity patterns |
| Mthis compound | Methyl group instead of ethyl | Variations in solubility and biological activity |
| Ethyl 4-benzoylbutanoate | Contains a benzoyl group | Different functional properties and reactivity |
This table illustrates how the specific combination of functional groups in this compound may influence its reactivity and potential applications compared to its analogs.
Case Studies and Research Findings
While direct studies on this compound are sparse, the following findings from related research highlight its potential:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit the replication of viruses such as enterovirus EV71 and herpes simplex virus HSV2 through mechanisms involving MEK1 inhibition .
- Chemical Reactivity Studies : Interaction studies indicate that compounds with epoxide functionalities can react with various nucleophiles, leading to significant implications for their use in drug development.
Q & A
Q. What role does the compound play in photochemical studies, and how are transient intermediates characterized?
- Methodological Answer : UV irradiation generates excited-state species (e.g., diradicals) detectable via time-resolved spectroscopy (nanosecond laser flash photolysis). Use EPR with spin traps (e.g., TEMPO) to identify radical intermediates. Computational TD-DFT predicts absorption/emission spectra for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
